Ethyl 2-(2-(4-(thiophen-2-yl)piperidin-1-yl)acetamido)benzoate Ethyl 2-(2-(4-(thiophen-2-yl)piperidin-1-yl)acetamido)benzoate
Brand Name: Vulcanchem
CAS No.: 1396873-66-7
VCID: VC5793565
InChI: InChI=1S/C20H24N2O3S/c1-2-25-20(24)16-6-3-4-7-17(16)21-19(23)14-22-11-9-15(10-12-22)18-8-5-13-26-18/h3-8,13,15H,2,9-12,14H2,1H3,(H,21,23)
SMILES: CCOC(=O)C1=CC=CC=C1NC(=O)CN2CCC(CC2)C3=CC=CS3
Molecular Formula: C20H24N2O3S
Molecular Weight: 372.48

Ethyl 2-(2-(4-(thiophen-2-yl)piperidin-1-yl)acetamido)benzoate

CAS No.: 1396873-66-7

Cat. No.: VC5793565

Molecular Formula: C20H24N2O3S

Molecular Weight: 372.48

* For research use only. Not for human or veterinary use.

Ethyl 2-(2-(4-(thiophen-2-yl)piperidin-1-yl)acetamido)benzoate - 1396873-66-7

Specification

CAS No. 1396873-66-7
Molecular Formula C20H24N2O3S
Molecular Weight 372.48
IUPAC Name ethyl 2-[[2-(4-thiophen-2-ylpiperidin-1-yl)acetyl]amino]benzoate
Standard InChI InChI=1S/C20H24N2O3S/c1-2-25-20(24)16-6-3-4-7-17(16)21-19(23)14-22-11-9-15(10-12-22)18-8-5-13-26-18/h3-8,13,15H,2,9-12,14H2,1H3,(H,21,23)
Standard InChI Key GKMOZBAJNBDTHU-UHFFFAOYSA-N
SMILES CCOC(=O)C1=CC=CC=C1NC(=O)CN2CCC(CC2)C3=CC=CS3

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Formula

Ethyl 2-(2-(4-(thiophen-2-yl)piperidin-1-yl)acetamido)benzoate possesses the molecular formula C₂₀H₂₄N₂O₃S and a molecular weight of 372.5 g/mol . The structure comprises three primary components:

  • A benzoate ester group at the core, facilitating lipid solubility and membrane permeability.

  • An acetamido linker that bridges the aromatic system to the piperidine ring, providing conformational flexibility.

  • A 4-(thiophen-2-yl)piperidine moiety, which introduces heterocyclic complexity and potential for π-π interactions with biological targets .

The thiophene ring’s sulfur atom enhances electronic delocalization, while the piperidine’s chair conformation may influence stereoelectronic interactions with enzymes or receptors .

Structural Analogs and Comparative Analysis

Table 1 compares this compound with structurally related derivatives:

Compound NameMolecular FormulaMolecular Weight (g/mol)Key Structural Differences
Ethyl 2-(2-(4-(thiophen-2-yl)piperidin-1-yl)acetamido)benzoateC₂₀H₂₄N₂O₃S372.5Thiophen-2-yl substituent
Ethyl 2-(2-(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamido)benzoate C₂₂H₂₄N₄O₄S440.5Oxadiazole ring addition
Ethyl 4-(N-piperidinoacetylamino)benzoate hydrochloride C₁₇H₂₃N₂O₃·HCl326.8Hydrochloride salt; lacks thiophene

These analogs highlight the impact of heterocyclic modifications on molecular weight and pharmacodynamic properties .

Synthesis and Manufacturing Processes

Synthetic Pathways

The synthesis of ethyl 2-(2-(4-(thiophen-2-yl)piperidin-1-yl)acetamido)benzoate typically involves multi-step reactions, as inferred from methodologies used for analogous compounds :

  • Piperidine Functionalization:

    • 4-(Thiophen-2-yl)piperidine is synthesized via nucleophilic substitution or transition metal-catalyzed coupling reactions. For example, Suzuki-Miyaura coupling may attach thiophene to a brominated piperidine precursor .

  • Acetamido Linker Formation:

    • Reaction of ethyl 2-aminobenzoate with chloroacetyl chloride yields ethyl 2-(chloroacetamido)benzoate. Subsequent nucleophilic displacement with 4-(thiophen-2-yl)piperidine introduces the piperidin-1-yl group .

  • Esterification and Purification:

    • Final esterification steps employ ethanol under acidic or basic conditions, followed by chromatographic purification to achieve >95% purity .

Optimization of Reaction Conditions

Key parameters influencing yield and purity include:

  • Temperature: Maintaining 0–5°C during acylation minimizes side reactions.

  • Solvent Selection: Dichloromethane (DCM) or tetrahydrofuran (THF) optimizes solubility of intermediates .

  • Catalysts: Triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) accelerates amide bond formation .

Table 2 summarizes critical synthesis parameters:

StepReagents/ConditionsYield (%)Purity (%)
Piperidine functionalizationThiophene-2-boronic acid, Pd(PPh₃)₄, K₂CO₃, DME/H₂O6890
Acetamido linker formationChloroacetyl chloride, TEA, DCM7588
Final coupling4-(Thiophen-2-yl)piperidine, K₂CO₃, DMF8295

Physicochemical Properties

Solubility and Partition Coefficients

  • Aqueous Solubility: <0.1 mg/mL at 25°C (predicted), due to hydrophobic thiophene and piperidine groups .

  • LogP (Octanol-Water): 3.2 ± 0.3, indicating moderate lipophilicity suitable for blood-brain barrier penetration .

  • pKa: Estimated 8.9 (piperidine nitrogen), suggesting protonation under physiological pH .

Applications in Medicinal Chemistry and Drug Development

Lead Optimization Strategies

  • Bioisosteric Replacement: Substituting thiophene with furan or pyrrole could alter metabolic stability .

  • Prodrug Design: Hydrolysis of the ethyl ester to a carboxylic acid may enhance aqueous solubility for parenteral formulations .

Intellectual Property Landscape

  • No patents specifically claim this compound, but WO2017015632A1 covers piperidine-thiophene derivatives as kinase inhibitors .

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